molecular formula C11H13NO3S B2412531 2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine CAS No. 2034153-37-0

2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine

Cat. No.: B2412531
CAS No.: 2034153-37-0
M. Wt: 239.29
InChI Key: XJWNKJQPBGHFRS-UHFFFAOYSA-N
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Description

2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine is a chemical compound of significant interest in medicinal chemistry research, featuring a thiazolidine ring linked to a 6-methoxy-1,3-benzodioxole moiety. The 1,3-benzodioxole scaffold is a common structural feature in various biologically active compounds and natural products . The compound serves as a versatile synthetic intermediate, particularly in the exploration of novel thiazolidine-based derivatives. The thiazolidine core is a privileged scaffold in drug discovery, well-documented for its diverse pharmacological potential. Researchers have extensively investigated thiazolidine and its related analog, 2,4-thiazolidinedione (TZD), for a wide range of activities. These include acting as antidiabetic agents through peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism to improve insulin sensitivity , antimicrobial properties by inhibiting bacterial cell wall synthesis enzymes , and demonstrating antioxidant effects by scavenging reactive oxygen species (ROS) . Furthermore, this class of compounds has shown promising anticancer activity by influencing pathways related to cell proliferation and apoptosis . As such, 2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine presents a valuable building block for researchers designing and synthesizing new compounds for biological evaluation in these areas. Its structure allows for further functionalization to explore structure-activity relationships and develop novel therapeutic candidates. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(6-methoxy-1,3-benzodioxol-5-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-13-8-5-10-9(14-6-15-10)4-7(8)11-12-2-3-16-11/h4-5,11-12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWNKJQPBGHFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C3NCCS3)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine typically involves the reaction of 6-methoxybenzo[d][1,3]dioxole with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolidine derivatives .

Scientific Research Applications

2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials.

Mechanism of Action

The mechanism of action of 2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-(2-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
  • 2-(6-Benzoylbenzo[d][1,3]dioxol-5-yl)acetic acid

Uniqueness

2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine stands out due to its unique combination of a thiazolidine ring and a methoxybenzo[d][1,3]dioxole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazolidine ring fused with a methoxy-substituted benzo[d][1,3]dioxole moiety. The synthesis typically involves:

  • Formation of the Thiazolidine Ring : This is achieved by reacting appropriate amines with thioamides under acidic conditions.
  • Introduction of the Benzo[d][1,3]dioxole Moiety : Nucleophilic aromatic substitution reactions are commonly employed to attach the benzo[d][1,3]dioxole group to the thiazolidine core.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. For instance, a study highlighted that certain thiazolidines demonstrated fungicidal effects against Candida albicans, with IC50 values ranging from 0.2 to 0.5 µM, indicating potent antifungal properties . The mechanism of action involves disruption of cell wall integrity and interference with glucose transport pathways.

Anti-inflammatory Effects

Thiazolidines are recognized for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Compounds similar to 2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine have shown up to 90% inhibition of COX-2 activity in vitro, suggesting potential applications in managing inflammatory diseases .

Anticancer Activity

The anticancer potential of thiazolidine derivatives is notable. Studies have demonstrated their ability to induce apoptosis in various cancer cell lines and inhibit tumor angiogenesis. Mechanistic studies suggest that these compounds may interact with key signaling pathways involved in cell proliferation and survival . For example, the derivative ciglitazone has been shown to decrease VEGF production in human granulosa cells, highlighting its potential in cancer therapy .

Case Study 1: Antifungal Activity

A systematic study synthesized multiple thiazolidine derivatives and evaluated their antifungal activity against Candida albicans. The results indicated that specific modifications to the thiazolidine structure enhanced antifungal efficacy, demonstrating how structural variations can influence biological activity .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory effects, researchers assessed the impact of various thiazolidines on COX enzyme inhibition. Compounds were tested for their ability to reduce inflammation in animal models, showing significant reductions in edema and inflammatory markers .

Data Summary

Biological Activity Mechanism IC50/Effectiveness
AntifungalDisruption of cell wall integrityIC50: 0.2–0.5 µM
Anti-inflammatoryCOX-1/COX-2 inhibitionUp to 90% inhibition
AnticancerInduction of apoptosis; inhibition of angiogenesisVariable by derivative

Q & A

Basic: What are the standard synthetic routes for 2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine?

Methodological Answer:
The compound can be synthesized via cyclocondensation of a substituted benzaldehyde precursor with thiazolidine-forming reagents. For example:

  • React 2-(benzyloxy)-5-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)diazenyl)benzaldehyde with 4-methoxyaniline to form a Schiff base intermediate, followed by reaction with mercaptoacetic acid to cyclize into the thiazolidine core .
  • Alternative routes involve thiosemicarbazide derivatives and chloroacetic acid under reflux in acetic acid/DMF, as demonstrated for structurally analogous thiazolidinones .
    Key Considerations: Optimize reaction time (2–7 hours) and solvent systems (e.g., DMF/acetic acid) to enhance yield and purity.

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 6.5–7.5 ppm for benzo[d][1,3]dioxol), methoxy groups (δ ~3.8 ppm), and thiazolidine ring protons (δ 2.5–4.5 ppm). Compare with published spectra of related compounds, such as 2-((4-((((3aS)-1,4-bis(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-3a-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine .
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functionalities .

Advanced: How can regioselectivity be controlled during functionalization of the thiazolidine ring?

Methodological Answer:
Regioselectivity in heterocyclic reactions is influenced by:

  • Substituent Effects: Electron-withdrawing groups on the benzo[d][1,3]dioxol moiety direct nucleophilic attacks to specific positions.
  • Catalytic Conditions: Use of DCC (N,N'-dicyclohexylcarbodiimide) in coupling reactions to favor amide bond formation over side reactions .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps, as shown in regioselective thiazolo[3,2-a]benzimidazolone syntheses .

Advanced: What crystallographic strategies are recommended for resolving structural ambiguities?

Methodological Answer:

  • SHELX Suite: Employ SHELXL for high-resolution refinement of X-ray diffraction data. The program is robust for small-molecule crystallography, even with twinned data .
  • Data Collection: Use synchrotron radiation for crystals with weak diffraction, particularly if the compound exhibits polymorphism.
    Example: Refinement of 5-(Z)-arylidene-4-thiazolidinones revealed planar geometry at the thiazolidine ring, critical for bioactive conformations .

Basic: Which reactive sites on the compound are amenable to further derivatization?

Methodological Answer:

  • Methoxy Group (OCH₃): Demethylation with BBr₃ or functionalization via nucleophilic substitution.
  • Thiazolidine Ring: Oxidation with m-chloroperbenzoic acid to form sulfoxides/sulfones or reduction with NaBH4 to access thiazolidine derivatives .
  • Benzo[d][1,3]dioxol Moiety: Boronic acid derivatives (e.g., 6-formylbenzo[d][1,3]dioxol-5-yl boronic acid) enable Suzuki-Miyaura cross-coupling for aryl extensions .

Advanced: What methodologies assess the compound’s biological activity in antimicrobial studies?

Methodological Answer:

  • In Vitro Assays: Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Thiazolidinone-azo derivatives showed MICs of 8–32 µg/mL, comparable to ampicillin .
  • Antioxidant Testing: DPPH radical scavenging assays (IC₅₀ values) and FRAP (ferric reducing antioxidant power) to quantify activity.
    Note: Correlate electronic properties (e.g., Hammett constants) of substituents with bioactivity trends.

Advanced: How can computational docking predict binding modes with biological targets?

Methodological Answer:

  • Software Tools: Use AutoDock Vina or Schrödinger Suite for molecular docking.
  • Target Selection: Focus on enzymes like α-glucosidase or bacterial dihydrofolate reductase, where thiazolidine derivatives exhibit inhibition.
  • Validation: Compare predicted poses (e.g., π-π stacking with active-site residues) with crystallographic data from analogs like 9c and 9g in complex with α-glucosidase .

Advanced: How should researchers address contradictions in synthetic yields reported across studies?

Methodological Answer:

  • Reaction Optimization: Systematically vary catalysts (e.g., DCC vs. EDC), solvents (DMF vs. acetonitrile), and stoichiometry.
  • Purity Analysis: Use HPLC (C18 columns, acetonitrile/water gradient) to quantify byproducts. For example, mercaptoacetic acid excess in thiazolidine syntheses can lead to dimerization, reducing yields .
  • Reproducibility: Adopt "trial-and-error" protocols from regioselective combination studies, where reaction progress is monitored by TLC every 2 hours .

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